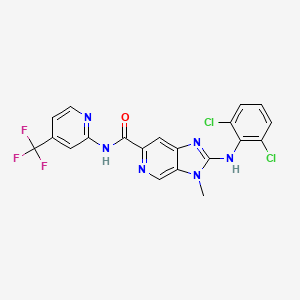

Imidazopyridine derivative 5

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13Cl2F3N6O |

|---|---|

Molecular Weight |

481.3 g/mol |

IUPAC Name |

2-(2,6-dichloroanilino)-3-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]imidazo[4,5-c]pyridine-6-carboxamide |

InChI |

InChI=1S/C20H13Cl2F3N6O/c1-31-15-9-27-14(18(32)29-16-7-10(5-6-26-16)20(23,24)25)8-13(15)28-19(31)30-17-11(21)3-2-4-12(17)22/h2-9H,1H3,(H,28,30)(H,26,29,32) |

InChI Key |

STCXSHUPLPUMJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CN=C(C=C2N=C1NC3=C(C=CC=C3Cl)Cl)C(=O)NC4=NC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Imidazopyridine Derivative 5

Historical and Classical Approaches to Imidazopyridine Synthesis

Traditional methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core, a common isomer in this class, have laid the groundwork for more advanced protocols. These early approaches primarily relied on the condensation of readily available starting materials.

Condensation Reactions with 2-Aminopyridines and Carbonyl Compounds

The most established and widely utilized classical method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes. e3s-conferences.orgnih.gov This approach is often referred to as the Tschitschibabin (or Chichibabin) reaction.

In a pioneering method introduced by Tschitschibabin in 1925, 2-aminopyridine (B139424) was reacted with bromoacetaldehyde (B98955) at high temperatures (150-200°C) in a sealed tube to produce imidazopyridines, albeit in low yields. e3s-conferences.orgbio-conferences.org Subsequent refinements to this method involved the use of a base like sodium hydrogen carbonate (NaHCO₃) under milder conditions, which led to improved reaction efficiency. e3s-conferences.org The general mechanism involves an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine by the α-halocarbonyl compound to form a pyridinium (B92312) salt intermediate, followed by an intramolecular cyclization and dehydration to yield the final imidazopyridine product. e3s-conferences.org

While effective, this classical methodology has limitations, including the often lachrymatory nature of α-halocarbonyl compounds and the limited commercial availability of diverse variants. nih.gov

Established Cyclization Strategies

Building upon condensation reactions, various cyclization strategies have been established as classical routes to imidazopyridines. The mechanism of formation typically involves two key steps: the creation of a pyridinium salt intermediate and its subsequent in-situ cyclization. e3s-conferences.org

One notable strategy is the Ortoleva-King reaction, which involves the in situ generation of α-iodoketones that then react with 2-aminopyridine. nih.gov This is followed by a ring closure to form the imidazopyridine scaffold. Another classical approach involves the reaction between 2-chloropyridines and 2H-azirines. This method proceeds through the formation of an electrophilic aziridinyl species which then condenses with the 2-chloropyridine (B119429) to form a transient pyridinium salt, ultimately cyclizing to the imidazo[1,2-a]pyridine. organic-chemistry.orgacs.org These cyclization strategies provided reliable, though sometimes harsh, pathways to the core structure of many imidazopyridine derivatives.

Modern Synthetic Strategies for Imidazopyridine Derivative 5

Contemporary synthetic chemistry has driven the development of more efficient, atom-economical, and environmentally benign methods for constructing the imidazopyridine framework. These modern strategies often allow for greater molecular diversity in a more streamlined fashion.

Multicomponent Reaction (MCR) Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, have emerged as powerful tools for synthesizing complex molecules like imidazopyridine derivatives. nih.govbeilstein-journals.org Several MCRs have been developed for this purpose.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile. acs.orgbeilstein-journals.org This reaction, often catalyzed by agents like scandium triflate, provides a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org Other variations include microwave-assisted one-pot cyclization/Suzuki coupling reactions to generate disubstituted 3-amino-imidazopyridines. nih.gov These MCR protocols are highly valued for their operational simplicity and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org

Table 1: Examples of Multicomponent Reactions for Imidazopyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |

| 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridines | researchgate.net |

| 2-Aminopyridines, Benzaldehydes, Imidazolidine-2,4,5-trione | Solvent-free, 200°C | 3-Amino-2-arylimidazo[1,2-a]pyridines | nih.gov |

| Aryl methyl ketones, 2-Aminopyridines, Barbituric acids | Molecular iodine, DMSO | Pyrimidine-linked imidazopyridines | nih.gov |

Transition-Metal-Free Synthetic Routes

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that avoid the use of transition metals. These methods often employ readily available, less toxic catalysts or reagents.

One such approach utilizes molecular iodine as a catalyst in a one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to yield pyrimidine-linked imidazopyridines. nih.gov This process involves a C-H oxidation followed by the formation of one C-C and two C-N bonds in a single operation. Another innovative, metal-free strategy involves an ultrasound-assisted C-H functionalization of ketones using a potassium iodide/tert-butyl hydroperoxide system in water, which serves as a green solvent. organic-chemistry.org This method is notable for its mild reaction conditions and lack of a required base. organic-chemistry.org Furthermore, transition-metal-free three-component reactions of ynals, 2-aminopyridines, and alcohols or thiols have been developed for the construction of the imidazo[1,2-a]pyridine core. organic-chemistry.org

Table 2: Selected Transition-Metal-Free Syntheses of Imidazopyridines

| Method | Reagents/Catalyst System | Key Features | Reference |

| Ultrasound-assisted C-H functionalization | KI / tert-butyl hydroperoxide | Reaction in water; no metal catalyst or base | organic-chemistry.org |

| Iodine-catalyzed multicomponent reaction | Molecular iodine | Metal-free; one-pot C-H oxidation and bond formations | nih.gov |

| Cascade reaction | TBAI / TBHP | Metal-free synthesis from 2-aminopyridine and nitroalkenes | nih.gov |

| Three-component reaction | None | Reaction of ynals, 2-aminopyridines, and alcohols/thiols | organic-chemistry.org |

Oxidative Coupling Methodologies

Oxidative coupling reactions have become a cornerstone of modern synthetic chemistry for forming C-N and C-C bonds, and they have been extensively applied to the synthesis of imidazopyridines. These reactions often utilize a metal catalyst and an oxidant to couple 2-aminopyridines with a variety of partners through C-H functionalization. encyclopedia.pubnih.gov

Copper-catalyzed systems are particularly common. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been shown to be compatible with a broad range of functional groups. organic-chemistry.org Other copper-catalyzed methodologies include the oxidative cyclization of pyridines with ketone oxime esters and the oxidative coupling between 2-aminopyridines and chalcones. encyclopedia.pubnih.gov Iron catalysts have also been employed; for example, an iron-catalyzed tandem coupling of 2-methylnitroolefins and 2-aminopyridines provides an efficient route to 3-methyl-2-arylimidazo[1,2-a]pyridines. nih.gov These methods offer direct and efficient pathways to functionalized imidazopyridines from simple starting materials. nih.gov

Table 3: Examples of Oxidative Coupling Methodologies

| Catalyst System | Reactants | Oxidant | Product Type | Reference |

| CuI | 2-Aminopyridines, Acetophenones | Air (O₂) | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Fe(II) | 2-Aminopyridines, 2-Methylnitroolefins | Not specified | 3-Methyl-2-arylimidazo[1,2-a]pyridines | nih.gov |

| Copper | 2-Aminopyridines, Chalcones | Not specified | 3-Aroyl imidazo[1,2-a]pyridines | nih.gov |

| Copper-iodide | Pyridines, Ketone oxime esters | Not specified | Imidazo[1,2-a]pyridines | encyclopedia.pub |

| Copper triflate | 2-Aminopyridines, Haloalkynes | Not specified | 2-Haloimidazo[1,2-a]pyridines | encyclopedia.pub |

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions offer an elegant and efficient approach to constructing the imidazopyridine core, minimizing the number of synthetic steps, and reducing waste. These sequences involve multiple bond-forming events in a single pot, often proceeding with high atom economy. acs.orgmdpi.com

One prominent cascade strategy for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with nitroolefins. bio-conferences.org An iron(III)-catalyzed cascade reaction has been shown to be particularly effective. bio-conferences.orgmdpi.com This process is believed to proceed through an initial Michael addition of the 2-aminopyridine to the nitroolefin, followed by an intramolecular cyclization and subsequent elimination of nitrous acid to yield the final aromatic product. acs.org Various Lewis acids have been explored as catalysts, with FeCl₃ often identified as superior. bio-conferences.org This methodology has been successfully applied to the synthesis of pharmaceutically relevant molecules like Zolimidine. acs.orgmdpi.com

Multicomponent reactions (MCRs) are another powerful tool for the rapid assembly of imidazopyridine derivatives. The Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isonitrile, is a widely used MCR for generating 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgacs.org Other MCRs may involve the combination of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org These reactions provide a direct and efficient route to a diverse range of substituted imidazopyridine compounds. bio-conferences.org

Below is a table summarizing representative tandem reactions for the synthesis of the core structure of this compound.

Table 1: Tandem and Cascade Reactions for Synthesis of the this compound Scaffold

| Reactant A | Reactant B | Catalyst/Conditions | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Nitroolefin | FeCl₃ | Cascade Reaction | 85-95 | bio-conferences.org |

| 2-Aminopyridine | Aldehyde, Isonitrile | Sc(OTf)₃ | Multicomponent (GBBR) | 70-90 | bio-conferences.org |

| 2-Aminopyridine | Aldehyde, Alkyne | Copper Catalyst | Multicomponent | 65-88 | bio-conferences.org |

Green Chemistry and Sustainable Synthesis Approaches

In line with the growing emphasis on environmental responsibility, green chemistry principles are increasingly being integrated into the synthesis of imidazopyridines. These approaches aim to reduce the use of hazardous solvents, reagents, and energy, thereby minimizing the environmental impact. bio-conferences.orgcup.edu.in

Key green strategies include:

Aqueous Media: Utilizing water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. iosrjournals.org Microwave-assisted synthesis of imidazo[1,2-a]pyridines in an aqueous medium has been reported, offering a clean, economic, and environmentally friendly procedure. iosrjournals.org

Ionic Liquids: Imidazolium-based ionic liquids have been explored as environmentally benign reaction media. These solvents can play a crucial role in product formation and can often be recycled. cup.edu.in

Photochemical Methods: Visible-light-induced synthesis has emerged as a powerful and eco-compatible approach. nih.govnih.gov These reactions can often be performed under mild conditions, sometimes without a metal catalyst, using eosin (B541160) Y or rose bengal as organic photoredox catalysts. nih.govnih.govresearchgate.net This strategy aligns with green chemistry by using light as a renewable energy source.

Microwave Irradiation: Microwave-assisted synthesis significantly reduces reaction times and often improves yields compared to conventional heating methods. bio-conferences.orge3s-conferences.org This technique has been applied to one-pot syntheses involving condensation reactions. e3s-conferences.org

Catalyst-Free and Solvent-Free Reactions: Some methods have been developed that eliminate the need for both a catalyst and a solvent, representing a substantial improvement in sustainability. These reactions, often conducted under microwave irradiation, enhance efficiency and simplify product purification. bio-conferences.org

The following table compares different green synthetic routes for preparing this compound.

Table 2: Comparison of Green Synthesis Approaches for this compound

| Method | Solvent | Catalyst | Energy Source | Key Advantage | Reference |

|---|---|---|---|---|---|

| Microwave Synthesis | Water | None | Microwave | Use of non-toxic solvent, fast | iosrjournals.org |

| Ionic Liquid Synthesis | [hmim]Br | None | Conventional Heat | Recyclable, environmentally friendly solvent | cup.edu.in |

| Visible Light Photocatalysis | Acetonitrile | Eosin Y / Rose Bengal | Blue/Green LEDs | Mild conditions, high energy efficiency | nih.govnih.gov |

| Ultrasound-Assisted Synthesis | Water | KI / TBHP (non-metal) | Ultrasound | Metal-free, mild conditions | organic-chemistry.org |

Regioselective Synthesis and Isomer Control for this compound

The imidazopyridine scaffold possesses multiple sites for substitution, making regioselective synthesis and the control of isomers a critical challenge. The specific arrangement of substituents on the heterocyclic core is crucial as it dictates the molecule's biological and physical properties. Imidazopyridines exist in various isomeric forms, such as imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, and imidazo[1,5-a]pyridines, depending on the fusion of the imidazole (B134444) and pyridine rings. nih.govmdpi.com

Strategies for achieving regioselectivity primarily rely on the careful choice of starting materials and reaction conditions. For the widely studied imidazo[1,2-a]pyridine isomer, functionalization can occur at several positions, with the C3 position being a common site for electrophilic substitution and radical reactions. nih.govnih.gov

Directed Synthesis of Isomers: The synthesis of specific isomers like imidazo[4,5-b]- and imidazo[4,5-c]pyridines typically starts with different precursors, namely pyridine-2,3-diamine or pyridine-3,4-diamine, respectively. nih.gov Solid-phase synthesis techniques have been developed to produce specific isomers by strategically attaching reagents to a resin, which directs the cyclization pathway. acs.org For instance, the arylation of a polymer-supported amine with 2,4-dichloro-3-nitropyridine (B57353) can be controlled to favor substitution at either position 2 or 4, leading to different final isomeric products after cyclization. acs.org

Regiocontrol in C-H Functionalization: In the functionalization of a pre-formed imidazo[1,2-a]pyridine ring, regioselectivity is often dictated by the reaction mechanism. Visible light-mediated protocols have shown high regioselectivity for C3-functionalization, including thiocyanation, formylation, and arylation. nih.govnih.govmdpi.com However, by changing the catalyst and conditions, functionalization can be directed elsewhere. For example, a palladium-catalyzed reaction can allow for C–H activation on an aryl substituent of the scaffold, whereas metal-free conditions might favor C3-functionalization. nih.gov

The table below illustrates methods for achieving regioselective synthesis and functionalization of different isomers of this compound.

Table 3: Strategies for Regioselective Synthesis and Isomer Control

| Target Isomer/Position | Precursors | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridine | Pyridine-2,3-diamine | Carboxylic Acid, PPA | Cyclocondensation to form the [4,5-b] isomer | nih.gov |

| Imidazo[4,5-c]pyridine | Pyridine-3,4-diamine | Carboxylic Acid, PPA | Cyclocondensation to form the [4,5-c] isomer | nih.gov |

| C3-Functionalized Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | NH₄SCN, Eosin Y, Visible Light | Regioselective C3-thiocyanation | nih.gov |

| C3-Functionalized Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Aryl diazonium salts, Green LED | Regioselective C3-azo-coupling | nih.gov |

Scaffold Diversification and Functionalization Strategies for this compound

Scaffold diversification is essential for exploring the chemical space around the imidazopyridine core to optimize its properties for various applications, particularly in medicinal chemistry. nih.govmdpi.comtandfonline.com Direct C-H functionalization is a powerful strategy for introducing a wide array of functional groups onto the imidazopyridine skeleton, valued for its atom and step economy. nih.govrsc.org

Recent advances have focused heavily on radical reactions, which can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, to directly functionalize the imidazopyridine scaffold. rsc.org

C-C Bond Formation: Alkylation, arylation, and acylation at the C3 position are common modifications. Visible-light-induced reactions have been developed for C-H alkylation, carbosilylation, and ethoxy-carbonyl methylation. nih.gov For example, a dual-catalysis system using FeCl₂ and a photocatalyst can achieve the three-component carbosilylation of alkenes onto the imidazopyridine scaffold. nih.govmdpi.com

C-N Bond Formation: The introduction of nitrogen-containing functional groups is of great interest. Methods for C-H amination, aminomethylation, and sulfonamidation have been established, often using photocatalysis under eco-compatible conditions. nih.gov These reactions provide access to key intermediates for the synthesis of complex bioactive molecules. nih.gov

C-O and C-S Bond Formation: Oxygenated and sulfur-containing motifs can also be introduced with high regioselectivity. nih.gov C-H oxygenation can be achieved under either metal-free or palladium-catalyzed conditions to yield different regioisomers. nih.gov Similarly, C3-thiocyanation can be accomplished using photoredox catalysis. nih.gov

Scaffold Hopping and Hybridization: Another diversification strategy involves conjoining the imidazopyridine scaffold with other heterocyclic systems. One-pot, multicomponent reactions have been used to synthesize imidazopyridine-pyran bis-heterocycles and pyrazolo-imidazopyridine molecular conjugates. nih.gov These hybrid molecules often exhibit novel biological activities.

The following table provides an overview of various functionalization strategies for diversifying the this compound scaffold.

Table 4: Scaffold Diversification and Functionalization Reactions

| Bond Formed | Functional Group Introduced | Reagents and Conditions | Position | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-C | Aryl | Aryl diazonium salts, photocatalyst, blue LED | C3 | 60-99 | nih.gov |

| C-C | Silylated Alkyl | Styrene, (TMS)₃SiH, FeCl₂, blue LED | C3 | 45-88 | nih.govmdpi.com |

| C-N | Aminomethyl | N-Arylglycine derivatives, blue LED, photocatalyst-free | C3 | 40-95 | nih.gov |

| C-N | Azole | 2-Bromoazole, Ir photocatalyst, blue LED | C3 | 55-85 | mdpi.com |

| C-O | Hydroxyl / Alkoxy | Varies (metal-free vs. Pd-catalyzed) | C3 or Aryl part | Varies | nih.gov |

| C-S | Thiocyanate | NH₄SCN, Eosin Y, visible light | C3 | 70-95 | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazopyridine Derivative 5

Positional Substitution Effects on Molecular Functionality

The substitution pattern on the imidazopyridine scaffold of derivative 5 has a profound impact on its antiviral activity. nih.gov Studies have revealed that different positions on the heterocyclic ring system exhibit varying tolerance to substitution, directly affecting the compound's efficacy.

Specifically, the 6-position of the imidazopyridine core is highly sensitive to modifications. nih.gov The introduction of a fluorine atom at this position, as seen in analogue 8b , led to a four-fold decrease in activity compared to the parent compound 5. nih.gov Further substitutions at the 6-position with methyl (8a ) or chloro (8c ) groups resulted in significantly less potent compounds, with EC50 values of 0.217 µM and 0.422 µM, respectively. nih.gov Replacing the chloro group with a more electron-withdrawing trifluoromethyl group (8d ) rendered the analogue nearly inactive. nih.gov These findings indicate that the 6-position is rigid and does not tolerate substitution well. nih.gov

In stark contrast, the 7-position allows for broader modifications and substitutions at this site have been shown to enhance potency. nih.gov The introduction of a methyl (8e ), ethyl (8f ), or chloro (8j ) group at the 7-position led to a remarkable 3- to 5-fold improvement in activity compared to derivative 5, achieving EC50 values below 10 nM. nih.gov This suggests that substitutions at the 7-position are crucial for maintaining and improving the antiviral potency of this class of compounds. nih.gov Further exploration with 7-chloro derivatives containing amide and alkyl sulfonyl terminal groups also yielded compounds with high antiviral activity in the single-digit nanomolar range. nih.gov For instance, the most potent compound identified in this series, 8jm , which features a 7-chloro substitution, displayed an IC50 of 3 nM, a 9-fold improvement over the parent compound 5. nih.gov

| Compound | Substitution (R1 at 6-position) | Substitution (R2 at 7-position) | Antiviral Activity (EC50 in µM) | Fold Change vs. Derivative 5 |

|---|---|---|---|---|

| 5 (BMS-433771) | H | H | ~0.027 (implied) | - |

| 8a | Methyl | H | 0.217 | ~8x less potent |

| 8b | Fluoro | H | 0.096 | ~4x less potent |

| 8c | Chloro | H | 0.422 | ~15x less potent |

| 8d | Trifluoromethyl | H | 2.89 | >100x less potent |

| 8e | H | Methyl | <0.010 | ~3-5x more potent |

| 8f | H | Ethyl | <0.010 | ~3-5x more potent |

| 8j | H | Chloro | <0.010 | ~3-5x more potent |

| 8jm | H | Chloro (with side chain modification) | 0.003 | 9x more potent |

Stereochemical Influences on Molecular Recognition Profiles

The three-dimensional arrangement of atoms in imidazopyridine derivatives is critical for their biological activity. ontosight.ai Stereochemistry plays a significant role in how these molecules interact with their biological targets, such as enzymes or receptors. ontosight.ai The specific spatial configuration can determine the binding affinity and efficacy of the compound. ontosight.ai

For example, in related imidazo[4,5-c]pyridine derivatives, specific stereochemical configurations like (2R,3S) are crucial for their interaction with biological molecules. ontosight.ai The term 'erythro' is also used to denote a specific stereochemical relationship in such compounds, highlighting the importance of the precise 3D structure for potent biological activity. ontosight.ai While specific stereoisomeric studies on derivative 5 (BMS-433771) were not detailed in the provided context, the established principles for the broader imidazopyridine class underscore the necessity of controlling stereochemistry during ligand design to ensure optimal molecular recognition. ontosight.ai

Pharmacophore Modeling and Ligand Design Principles for Imidazopyridine Derivative 5

Pharmacophore modeling is a powerful tool in computational chemistry used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For the imidazopyridine class, pharmacophore models have been developed to guide the design of new, more potent inhibitors for various targets, including B-Raf kinase. mdpi.comnih.gov

A typical pharmacophore model for imidazopyridine derivatives identifies key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. mdpi.com One study on imidazopyridine-based B-Raf inhibitors generated a model that included two acceptor atoms, three donor atoms, and three hydrophobes. mdpi.com Another model for nematicidal imidazopyridine analogs highlighted the significance of five aromatic features contributed by the imidazopyridine nucleus, along with a positive ionizable feature. pharmacophorejournal.com These models provide a blueprint for designing new ligands, suggesting that the strategic placement of functional groups that can participate in hydrogen bonding and hydrophobic interactions is key to achieving high affinity and activity. mdpi.compharmacophorejournal.com Such principles are directly applicable to the optimization of derivative 5, where interactions with the target protein are paramount.

Isomeric Scaffold Variations and Their Mechanistic Implications

The imidazopyridine core can exist in several isomeric forms, including imidazo[1,2-a]pyridine (B132010), imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. researchgate.netmdpi.com The arrangement of the nitrogen atoms within the fused bicyclic system significantly influences the molecule's electronic properties, geometry, and ultimately, its biological activity. researchgate.netsouralgroup.com This variation is a key strategy in drug discovery known as scaffold hopping.

The choice of isomeric scaffold can have profound mechanistic implications. For instance, in a study developing protein kinase inhibitors, an imidazo[4,5-c]pyridine derivative exhibited significantly higher activity against Bruton's tyrosine kinase (BTK) compared to its corresponding imidazo[4,5-b]pyridine isomer. souralgroup.com This demonstrates that even a subtle change in the placement of a nitrogen atom can alter the binding mode or affinity for the target enzyme. Similarly, imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have been explored as isosteres for purines or 7-hydroxybenzimidazoles to improve properties like metabolic stability while retaining or enhancing inhibitory effects on enzymes like GSK-3. mdpi.com The structural similarity of these isomers to naturally occurring purines allows them to interact with a wide range of essential biomolecules. mdpi.com

Conformational Analysis and Bioactive Conformations of this compound

The biological function of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis of imidazopyridine derivatives reveals key structural features that favor biological activity. Studies on related hydroxyphenyl-imidazopyridine (HPIP) structures show that a planar conformation is often the most stable in the ground state. aip.org

This planarity is typically stabilized by the formation of an intramolecular hydrogen bond between a hydroxyl group on a phenyl substituent and a nitrogen atom in the imidazopyridine ring. aip.org Theoretical studies using methods like Density Functional Theory (DFT) and MP2 calculations have confirmed that this planar structure is a low-energy conformation. aip.orgbas.bg The bioactive conformation, which is the shape the molecule adopts when it binds to its target, is often closely related to this low-energy state. Furthermore, fixing the torsion angle of the molecule, for instance within a crystal lattice, can suppress non-radiative decay pathways and enhance photophysical properties like fluorescence, which is another aspect influenced by molecular conformation. aip.org Understanding these conformational preferences is essential for designing ligands like derivative 5 that can adopt the optimal orientation for binding to their biological target.

Molecular and Cellular Mechanistic Investigations of Imidazopyridine Derivative 5

Identification of Molecular Targets and Ligand-Target Interaction Profiles

The therapeutic potential of imidazopyridine derivatives stems from their ability to specifically interact with and modulate the function of various molecular targets. These interactions are fundamental to their observed cellular effects.

A primary mechanism of action for many imidazopyridine derivatives is the modulation of enzyme activity, particularly protein kinases, which are crucial regulators of cellular processes. researchgate.net Dysregulation of kinase activity is a hallmark of many diseases, including cancer. researchgate.net

Imidazopyridine derivatives have been identified as potent inhibitors of several protein kinases. For instance, certain analogues have demonstrated significant inhibitory activity against Phosphoinositide 3-kinase α (PI3Kα), a key enzyme in intracellular signaling pathways that control cell growth, proliferation, and survival. acs.org The inhibition of the PI3K pathway is a promising strategy for cancer therapy. acs.org Other targeted kinases include Polo-like kinase 1 (PLK1), which is involved in cell cycle regulation, and Aurora kinases, which are essential for mitosis. nih.govnih.gov

The inhibitory action of these compounds often involves interactions with the hinge region of the kinase domain, a common feature for many kinase inhibitors. researchgate.net The versatile structure of the imidazopyridine scaffold allows for the formation of critical hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of these enzymes. researchgate.net

Below is a table summarizing the enzymatic inhibition data for representative imidazopyridine derivatives:

Table 1: Enzyme Inhibition by Imidazopyridine Derivatives| Derivative Example | Target Enzyme | IC₅₀ (nM) | Inhibition Type |

|---|---|---|---|

| CCT137690 | Aurora-A | 15 | Not Specified |

| CCT137690 | Aurora-B | 25 | Not Specified |

| CCT137690 | Aurora-C | 19 | Not Specified |

| Imidazopyridine (7) | MSK1 | 3 | Not Specified |

| Imidazopyridine 20 | Methionyl-tRNA synthetase | < 50 | Not Specified |

This table presents a compilation of data from various studies on different imidazopyridine derivatives to illustrate the potential enzymatic targets and potencies. nih.govmdpi.com

In addition to enzyme inhibition, imidazopyridine derivatives are known to interact with various receptors, particularly those in the central nervous system. A notable example is their interaction with the GABA-A receptor, where they act as positive allosteric modulators. nih.govwikipedia.org This means they bind to a site on the receptor that is distinct from the main neurotransmitter binding site and enhance the effect of the natural ligand, GABA. wikipedia.org This modulation leads to sedative and anxiolytic effects. wikipedia.org

Furthermore, some tricyclic imidazopyridine lactam derivatives have been developed as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1), a target for cognitive enhancement in conditions like Alzheimer's disease. nih.gov These compounds potentiate the receptor's response to acetylcholine without directly activating it, which can be a more desirable therapeutic profile. nih.gov

The following table summarizes receptor binding and modulation data for representative imidazopyridine derivatives:

Table 2: Receptor Modulation by Imidazopyridine Derivatives| Derivative Class | Target Receptor | Modulation Type | Effect |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | GABA-A | Positive Allosteric Modulator | Sedative, Anxiolytic |

| Tricyclic Imidazopyridine Lactams | Muscarinic M1 | Positive Allosteric Modulator | Potential Cognitive Enhancement |

This table provides an overview of the receptor-modulating activities observed for different classes of imidazopyridine derivatives. nih.govwikipedia.orgnih.gov

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. ajwilsonresearch.comnih.gov PPIs are fundamental to most cellular processes, and their disruption can be a powerful therapeutic strategy. nih.govresearchgate.net While specific data for a compound named "Imidazopyridine derivative 5" as a PPI modulator is not available, the structural features of the imidazopyridine scaffold suggest its potential to interfere with such interactions. The relatively flat and extended surface of some derivatives could allow them to bind at the interface of two interacting proteins, thereby disrupting the formation of a functional complex. For example, imidazopyridine derivatives have been noted to have an inhibitory impact on the inhibitors of apoptosis proteins (IAPs) family, which can involve disrupting PPIs. mdpi.com

Elucidation of Cellular Pathways and Network Perturbations

By interacting with specific molecular targets, this compound can induce significant perturbations in cellular pathways and networks. A key pathway affected by certain imidazopyridine derivatives is the Wnt/β-catenin signaling pathway. nih.gov For instance, the derivative C188 has been shown to suppress this pathway in breast cancer cells. nih.gov This suppression is achieved by regulating the phosphorylation and subsequent stability of β-catenin, leading to its reduced localization in the nucleus. nih.gov The downregulation of this pathway results in cell cycle arrest at the G1 phase and inhibition of cell migration. nih.gov

Another critical cellular process influenced by imidazopyridine derivatives is apoptosis, or programmed cell death. The novel imidazopyridine compound 9i has been demonstrated to induce apoptosis in human cervical cancer cells through the mitochondrial pathway. nih.gov This involves the upregulation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of the caspase cascade, ultimately resulting in cell death. nih.gov

Target Engagement Studies in Preclinical Biological Systems

The efficacy of a drug candidate is dependent on its ability to engage with its intended target in a biological system. Preclinical studies with various imidazopyridine derivatives have demonstrated target engagement and subsequent anti-tumor activity. For example, an imidazopyridine derivative designed as a Polo-like kinase 1 (PLK1) inhibitor, compound 36, showed good antitumor efficacy in a xenograft nude rat model. nih.gov Similarly, the imidazo[4,5-b]pyridine derivative CCT137690, a potent inhibitor of Aurora kinases, inhibited the growth of SW620 colon carcinoma xenografts in mice following oral administration. nih.gov These studies confirm that these compounds can reach their targets in a whole-animal model and exert a therapeutic effect.

Mechanisms of Action at Sub-Cellular Levels

The cellular effects of this compound can be traced back to its actions at the sub-cellular level. As mentioned, some derivatives localize to the mitochondria to initiate apoptosis. nih.gov The induction of MOMP is a critical event, leading to the release of cytochrome c and the activation of the apoptotic cascade. nih.gov

Fluorescently labeled imidazopyridine analogues have been used to study their subcellular localization. For example, a derivative designed for antimalarial activity was found to partially accumulate around the parasite's membrane structures in live-cell confocal microscopy, though not significantly within the digestive vacuoles where hemozoin is formed. acs.org This suggests that its mechanism of action may not be solely dependent on inhibiting hemozoin formation. acs.org

Furthermore, the impact on the Wnt/β-catenin pathway involves the regulation of protein localization. By preventing the nuclear translocation of β-catenin, imidazopyridine derivatives can inhibit the transcription of target genes that promote cell proliferation and migration. nih.gov

Computational Chemistry and Cheminformatics in Research on Imidazopyridine Derivative 5

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Imidazopyridine derivative 5, docking studies have been instrumental in elucidating its binding modes within the active sites of various protein targets.

Research has shown that imidazopyridine derivatives can bind to a range of biological targets. For instance, studies on a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, which include compounds like 5c, 5g, and 5i, identified them as potent antitubercular agents. nih.gov Molecular docking of these compounds into the crystal structure of the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) revealed key binding interactions. nih.gov Similarly, docking studies on other imidazopyridine derivatives have identified potential interactions with targets such as the plasmodial cysteine protease falcipain-2, platelet-derived growth factor receptor alpha (PDGFRA), and HIV-1 Reverse Transcriptase. museu-goeldi.brnih.govnih.gov

The interaction profiling typically reveals a combination of hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces that stabilize the ligand-protein complex. nih.govmdpi.com For example, in studies of imidazopyridine derivatives as respiratory syncytial virus (RSV) fusion inhibitors, docking was used to guide the synthesis of compounds with improved potency, highlighting the importance of specific substitutions for maintaining and enhancing biological activity. nih.gov The binding affinity, often expressed as a docking score (e.g., in kcal/mol), helps to rank potential inhibitors and prioritize them for further experimental testing. museu-goeldi.brjmchemsci.com

| Derivative Series | Protein Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines (e.g., 5c, 5g, 5i) | DprE1 (Mycobacterium tuberculosis) | Flexible binding modes with good scores compared to reference molecules. | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., DA-05) | Falcipain-2 (Plasmodium falciparum) | High docking score (-9.993 kcal/mol) comparable to chloroquine. | museu-goeldi.brresearchgate.net |

| Imidazopyridine carbohydrazides | PDGFRA | Computational approach to identify plausible biological targets. | nih.gov |

| Imidazopyridine-based thiazole (B1198619) analogs | α-glucosidase | Protein-ligand interaction profiles revealed key binding interactions for potent analogs. | mdpi.com |

| Imidazo[1,2-a]-pyridines | GABAA Receptor | Docking demonstrated essential hydrogen bonds, π–π stackings, and hydrophobic interactions. | mdpi.com |

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules like this compound. researchgate.netbohrium.com These methods are used to optimize molecular geometry and calculate various electronic descriptors that correlate with chemical reactivity and biological activity. mdpi.comuctm.edu

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. museu-goeldi.brnih.gov A smaller energy gap suggests higher reactivity. nih.gov For instance, in a study of potential antimalarial imidazopyridine derivatives, the most active molecule, DA-05, was found to have a low HOMO-LUMO energy gap of 3.36 eV. museu-goeldi.brresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. researchgate.net This information is critical for predicting how the molecule will interact with its biological target. researchgate.netbohrium.com

| Compound/Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| DA-05 | DFT | Not specified | Not specified | 3.36 | museu-goeldi.brresearchgate.net |

| Imidazopyridine Derivative (C1) | DFT/B3LYP/6-31+G(d,p) | -6.49 | -3.12 | 3.37 | researchgate.net |

| Imidazopyridine Derivative (C2) | DFT/B3LYP/6-31+G(d,p) | -5.99 | -1.58 | 4.41 | researchgate.net |

| Phenyl-3H-imidazo[4,5-b]pyridine | TD-DFT/B3LYP/6-311G** | -6.12 | -1.63 | 4.49 | researchgate.net |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the docked conformation and to explore the conformational changes that may occur upon binding. researchgate.netnih.gov

For promising imidazopyridine-protein complexes identified through docking, MD simulations are performed for periods typically ranging from nanoseconds to microseconds. nih.govworldscientific.com A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and the ligand is stably bound within the active site. nih.gov

These simulations have been applied to imidazopyridine derivatives targeting various proteins, including receptor tyrosine kinases and enzymes involved in trypanosomiasis. nih.govworldscientific.com The results corroborate experimental findings and provide a deeper understanding of the binding modes and the stability of the interactions at an atomic level. nih.gov Studies have also investigated how different substitutions on the imidazopyridine scaffold impact the conformational states of the target receptor. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. ccspublishing.org.cnresearchgate.net For imidazopyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. ccspublishing.org.cnmdpi.com

These models are built using a training set of compounds with known activities. The models map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. ccspublishing.org.cn The resulting statistical models, validated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), can then be used to predict the activity of new, untested compounds. ccspublishing.org.cnresearchgate.net

For example, 3D-QSAR models have been developed for imidazopyrimidine derivatives as selective COX-2 inhibitors and for imidazo[4,5-b]pyridine derivatives as anticancer agents. ccspublishing.org.cnresearchgate.net The graphical output of these models, in the form of contour maps, provides crucial insights into the structural features that are favorable or unfavorable for activity, thereby guiding the design of more potent molecules. ccspublishing.org.cn

| Method | Target/Activity | q² | r² | Key Finding | Reference |

|---|---|---|---|---|---|

| CoMFA | COX-2 Inhibition | 0.665 | 0.872 | Model indicates steric field contribution is slightly larger than electrostatic. | ccspublishing.org.cn |

| CoMSIA | COX-2 Inhibition | 0.632 | 0.923 | Model shows hydrophobic field contribution is larger than steric. | ccspublishing.org.cn |

| CoMSIA | B-Raf Inhibition | 0.621 | Not specified | Pharmacophore-based alignment yielded a predictive model. | mdpi.com |

| GA-MLR | Anticancer (pIC50) | Not specified | 0.82 | Model developed using genetic algorithm-multiple linear regression. | researchgate.net |

| BP-ANN | Anticancer (pIC50) | Not specified | 0.91 | Backpropagation artificial neural network model showed better performance. | researchgate.net |

In Silico Screening and Virtual Library Design for this compound

Building on the insights from docking and QSAR, cheminformatics tools enable the design of virtual libraries of novel imidazopyridine derivatives. nih.gov These libraries can contain thousands or even millions of virtual compounds, which are then screened in silico against a biological target of interest. This process, known as virtual screening, is a cost-effective and rapid way to identify promising hit compounds for synthesis and experimental testing. mdpi.comnih.gov

The design of these libraries often leverages synthetic methodologies that allow for the rapid generation of analogs. nih.gov For example, a virtual library of imidazopyridine analogs was constructed and screened against multiple kinase active sites, leading to the identification of potent inhibitors of the FLT3 tyrosine kinase. nih.gov The screening process often involves filtering based on docking scores, predicted activity from QSAR models, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comresearchgate.net This integrated computational approach streamlines the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success. conicet.gov.ar

Preclinical Pharmacological and Biological Evaluation of Imidazopyridine Derivative 5

In Vitro Cellular Potency Assessments

In vitro evaluations are fundamental to characterizing the potency and mechanism of action of a compound at a cellular level. These assays provide the initial evidence of a compound's biological activity.

Cell-based assays are crucial for determining a compound's effect on cellular functions in a controlled laboratory setting. Several distinct imidazopyridine derivatives designated as compound "5" have been evaluated for different therapeutic targets.

One such derivative, identified as BMS-433771 (5) , was assessed for its potential as an antiviral agent. It proved to be a modestly potent inhibitor of the Respiratory Syncytial Virus (RSV), demonstrating an EC₅₀ of 24 nM across various laboratory and clinical RSV strains. nih.gov This activity highlights its ability to modulate viral fusion processes at the cellular level.

In the realm of oncology, a series of imidazo[1,2-a]pyridine (B132010) derivatives, including compounds 5a-5e , were synthesized and evaluated for their antiproliferative effects. nih.gov These compounds showed good activity against MOLM-13 and MV4-11 acute myeloid leukemia cell lines. nih.gov Similarly, other research has demonstrated that novel imidazopyridine derivatives can suppress the proliferation of human castration-resistant prostate cancer (CRPC) cells in a dose- and time-dependent manner. plos.org For instance, in LNCaP C-81 CRPC cells, treatment with 10μM of imidazopyridine derivatives for 72 hours resulted in significant reductions in cell proliferation. unl.edu

In the field of bacteriology, a pyrazolo-imidazopyridine conjugate, denoted as compound 5 , displayed significant bactericidal activity. It was effective against both Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and S. aureus, and Gram-negative bacteria, including E. coli, S. typhi, and K. pneumoniae. nih.gov

The table below summarizes the cell-based functional assay data for various imidazopyridine derivatives.

| Compound ID | Target/Application | Cell Line(s) | Assay Type | Key Findings | Reference(s) |

| BMS-433771 (5) | RSV Fusion Inhibition | Laboratory & Clinical RSV Strains | Antiviral Activity Assay | EC₅₀ = 24 nM | nih.gov |

| Derivatives 5a-5e | Anticancer | MOLM-13, MV4-11 | Antiproliferation Assay | Good antiproliferative activity observed. | nih.gov |

| Pyrazolo-IZP (5) | Antibacterial | MRSA, S. aureus, E. coli, S. typhi, K. pneumoniae | Bactericidal Activity Assay | Significant bactericidal activity (zone of inhibition >9 mm). | nih.gov |

| Imidazopyridines | Anticancer (Prostate) | LNCaP C-81 | Antiproliferation Assay | Dose- and time-dependent growth inhibition. | plos.orgunl.edu |

To understand the specific molecular targets of a compound, biochemical assays are used to measure its ability to inhibit the activity of isolated enzymes. Imidazopyridine derivatives have been shown to inhibit several key enzymes implicated in disease.

An imidazopyridine derivative, identified as compound 5 , demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, with inhibitory potency ranging from 0.004 to 0.046 µM. mdpi.com These kinases are critical regulators of the cell cycle and are often dysregulated in cancer.

Other studies have focused on different kinase targets. For example, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were found to be potent inhibitors of PI3Kα, a key enzyme in a signaling pathway that promotes cell growth and proliferation. tandfonline.com Another study identified imidazo[1,2-a]pyridine derivatives 5a and 5d as potential inhibitors of the FLT3 kinase, a target in certain types of leukemia. nih.gov Furthermore, imidazopyridine hydrazone derivatives have been identified as potential inhibitors of the c-Met receptor tyrosine kinase. nih.gov

The table below presents findings from biochemical enzyme inhibition assays.

| Compound/Series | Target Enzyme | Assay Type | Key Findings | Reference(s) |

| Derivative 5 | CDK2, Aurora B | Kinase Inhibition Assay | IC₅₀ = 0.004–0.046 µM | mdpi.com |

| Derivatives 5a, 5d | FLT3 Kinase | Kinase Inhibition Assay | Potential for FLT3 inhibition. | nih.gov |

| Imidazo[1,2-a]pyridines | PI3Kα | Kinase Inhibition Assay | Submicromolar to nanomolar IC₅₀ values. | tandfonline.com |

| Imidazopyridine Hydrazones | c-Met Kinase | TR-FRET Kinase Assay | Significant inhibition at 25 µM. | nih.gov |

The interaction of compounds with cellular receptors is a common mechanism of drug action, particularly for neurological and psychiatric disorders. The imidazopyridine scaffold is structurally similar to purines, prompting investigations into its interaction with various receptors. mdpi.com

Imidazopyridine derivatives are well-known as positive allosteric modulators of the GABA-A receptor, which is the basis for the activity of drugs like Zolpidem. mdpi.commdpi.com Beyond this, research has shown that different derivatives can bind to a range of other receptors. Specific series have been developed that show affinity for serotonin (B10506) receptors, including 5-HT₂ₐ, 5-HT₃, and 5-HT₄. doi.org For instance, certain imidazo[1,2-a]pyridines have been identified as 5-HT₃ receptor antagonists and 5-HT₄ receptor agonists. doi.org

This versatility demonstrates the scaffold's potential for developing selective ligands for a variety of biological targets associated with CNS disorders. mdpi.comdoi.org

In Vivo Mechanistic Investigations in Model Organisms

Following promising in vitro results, in vivo studies in animal models are essential to understand a compound's mechanism of action, efficacy, and effects on a whole organism.

These studies aim to confirm that the compound engages its intended target in a living organism and produces a measurable physiological effect. While in vivo data for a specific compound named "derivative 5" is limited, studies on related imidazopyridines provide excellent examples of this process.

The RSV inhibitor BMS-433771 (5) was advanced into preclinical development based on its in vitro potency, which itself is a primary proof-of-mechanism. nih.gov However, further in vivo evaluation revealed challenges such as high clearance, which prevented its further progression. nih.gov

In the field of oncology, an imidazopyridine-based Aurora kinase inhibitor, CCT137690 (51) , demonstrated in vivo efficacy by inhibiting the growth of SW620 colon carcinoma xenografts in mice following oral administration. This finding provided a clear proof-of-mechanism, linking kinase inhibition to anti-tumor activity in a living model. acs.org Similarly, other imidazopyridine derivatives have shown cognition-enhancing properties in animal models, validating their mechanism as 5-HT₄R partial agonists. researchgate.net

Molecular biomarker analysis involves measuring changes in specific molecules (like proteins or genes) in response to drug treatment, providing evidence of target engagement and downstream effects.

In studies on castration-resistant prostate cancer, treatment with the imidazopyridine derivative M-MeI was found to inhibit both the PI3K/Akt and androgen receptor (AR) signaling pathways. plos.org A more detailed investigation with a related compound, X15695 , confirmed this mechanism in animal models. aacrjournals.org RT-PCR analysis of tumor tissue showed that X15695 downregulated the expression of classical AR target genes such as KLK3 and FKBP5. aacrjournals.org These genes serve as molecular biomarkers, and their suppression provides direct evidence that the compound is modulating the AR pathway in vivo. This type of analysis is crucial for confirming the drug's mechanism of action and for guiding clinical development.

Advanced Biological System Probing for Imidazopyridine Derivative 5

The preclinical evaluation of novel therapeutic candidates has been significantly enhanced by the advent of advanced biological models that more accurately recapitulate human physiology and disease states than traditional two-dimensional (2D) cell cultures. For this compound and related compounds, these sophisticated systems, including organoids, three-dimensional (3D) culture models, and phenotypic screening platforms, have been instrumental in elucidating their biological activity and therapeutic potential.

Organoid and Three-Dimensional (3D) Culture Models

The limitations of conventional 2D cell culture in predicting in vivo efficacy and toxicity have driven the adoption of 3D culture models and organoids. nih.govmdpi.com These models mimic the complex cell-cell and cell-extracellular matrix interactions of native tissues, offering a more physiologically relevant environment for drug evaluation. nih.govmdpi.comsigmaaldrich.com Organoids, in particular, are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ. sigmaaldrich.com

For imidazopyridine derivatives, 3D culture techniques have been employed to assess their anti-tumorigenic properties. For instance, the ability of specific imidazopyridine derivatives to inhibit anchorage-independent growth, a hallmark of cancer, has been evaluated using soft agar (B569324) assays. In a study on castration-resistant prostate cancer (CRPC) cells, several imidazopyridine derivatives, including HIMP, M-MeI, OMP, and EtOP, were tested for their ability to suppress colony formation in LNCaP C-81 cells. The results indicated that at a concentration of 10µM, all tested compounds significantly inhibited clonogenic growth. plos.org Notably, M-MeI and EtOP demonstrated strong inhibition of colony formation. plos.org

The use of patient-derived induced pluripotent stem cells (iPSCs) to create differentiated cell types for screening represents another advanced model. In the context of dysferlinopathies, myocytes differentiated from patient-derived iPSCs were used in a phenotypic screen that identified a 2,6-disubstituted-3H-imidazo[4,5-b]pyridine series of compounds. researchgate.net This approach allows for the evaluation of compounds in a human genetic context that is directly relevant to the disease.

The data from these studies highlight the utility of 3D and advanced cell culture models in characterizing the anticancer potential of imidazopyridine derivatives.

Table 1: Effect of Imidazopyridine Derivatives on Anchorage-Independent Growth of LNCaP C-81 Cells

| Compound | Concentration | Effect on Colony Formation | Source |

|---|---|---|---|

| HIMP | 10µM | Significant inhibition | plos.org |

| M-MeI | 10µM | Strong inhibition | plos.org |

| OMP | 10µM | Significant inhibition | plos.org |

Phenotypic Screening Methodologies

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a powerful approach for discovering first-in-class therapies and novel biological mechanisms. researchgate.netmdpi.com This strategy has been successfully applied to the evaluation of imidazopyridine derivatives for various therapeutic areas.

A notable example is the identification of a series of 2,6-disubstituted-3H-imidazo[4,5-b]pyridines for the treatment of dysferlinopathies. researchgate.net Through a phenotypic screen designed to detect increased levels of dysferlin protein in myocytes derived from patient iPSCs, a novel series of compounds was identified. researchgate.net Subsequent structure-activity relationship (SAR) studies pinpointed the unsubstituted N-methyl derivative 19 as the most active compound in this series. researchgate.net This compound was found to induce a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in several cancer cell lines, suggesting a specific mechanism of action. researchgate.net

In the field of oncology, phenotypic screens have been used to evaluate the antiproliferative activity of imidazopyridine derivatives. A series of imidazo[1,2-a]pyridine derivatives, designated as 5 , were synthesized and evaluated for their activity against the MOLM-13 and MV4-11 acute myeloid leukemia cell lines. nih.gov Among these, compounds 5a and 5d exhibited significant antiproliferative activity, suggesting their potential as inhibitors of the FLT3 kinase, a key target in this malignancy. nih.gov

Furthermore, the effect of imidazopyridine derivatives on cancer cell migration, a critical aspect of metastasis, has been assessed using Boyden chamber assays. LNCaP C-81 prostate cancer cells treated with 10µM of specific imidazopyridine derivatives showed altered migratory capabilities. plos.org

These examples underscore the value of phenotypic screening in uncovering the biological activities of imidazopyridine derivatives and identifying promising lead compounds for further development.

Table 2: Phenotypic Screening Findings for Imidazopyridine Derivatives

| Compound Series/Derivative | Screening Model | Finding | Potential Application | Source |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridines (5a , 5d ) | MOLM-13 and MV4-11 cell lines | Good antiproliferative activity | FLT3 inhibitors for leukemia | nih.gov |

| 2,6-disubstituted-3H-imidazo[4,5-b]pyridine (19 ) | Patient-derived iPSC-myocytes | Increased dysferlin protein levels; G2/M cell cycle arrest | Dysferlinopathies | researchgate.net |

Compound Names

| Abbreviation/Number | Full Name |

| 5a , 5d | Imidazo[1,2-a]pyridine derivatives |

| 19 | 2,6-disubstituted-3H-imidazo[4,5-b]pyridine, N-methyl derivative |

| HIMP | Imidazopyridine derivative HIMP |

| M-MeI | Imidazopyridine derivative M-MeI |

| OMP | Imidazopyridine derivative OMP |

| EtOP | Imidazopyridine derivative EtOP |

| LNCaP C-81 | Human prostate adenocarcinoma cell line |

| MOLM-13 | Human acute myeloid leukemia cell line |

| MV4-11 | Human B-cell precursor leukemia cell line |

| FLT3 | FMS-like tyrosine kinase 3 |

Future Directions and Advanced Research Perspectives for Imidazopyridine Derivative 5

Development of Next-Generation Synthetic Methodologies

The synthesis of imidazopyridine derivatives is continually evolving, with a strong emphasis on improving efficiency, sustainability, and automation to accelerate the discovery and development process.

Future synthetic strategies will increasingly prioritize green chemistry principles to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and energy sources.

Water-Based Synthesis: An efficient and environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives has been developed using a Cu(II)–ascorbate catalyzed reaction in an aqueous micellar medium. acs.org This approach uses water as a green solvent and allows for the reuse of the aqueous surfactant phase. acs.org

Eco-Friendly Catalysts: Researchers are exploring nonvolatile and biodegradable catalysts, such as ammonium (B1175870) chloride and thiamine (B1217682) hydrochloride, for the synthesis of these derivatives. nih.gov The use of reusable heterogeneous catalysts like Al³⁺-exchanged on K10 montmorillonite (B579905) clay has also shown excellent yields (80%–93%) in intramolecular cyclization reactions. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption. nih.govresearchgate.net For instance, a microwave-assisted protocol using p-toluene sulfonic acid as a catalyst has been developed for rapid and high-yield synthesis. nih.gov

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvent | Often uses volatile organic compounds (VOCs). | Prioritizes water, polyethylene (B3416737) glycol (PEG), or solventless conditions. researchgate.netacs.org |

| Catalyst | May use heavy metals or harsh reagents. | Employs biodegradable, reusable, or non-toxic catalysts (e.g., Cu(II)-ascorbate, ammonium chloride). acs.orgnih.gov |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound. nih.govnih.gov |

| Efficiency | Can involve multiple steps with intermediate purification. | Often utilizes one-pot, multi-component reactions to improve atom economy. nih.govnih.gov |

| Waste | Generates significant chemical waste. | Designed to minimize byproducts and allow for catalyst/solvent recycling. acs.org |

Automated and continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced control, safety, and scalability. acs.orgacs.org

Accelerated Library Synthesis: Automated microreactor-based continuous flow systems can greatly accelerate the production of small molecule libraries. acs.org These systems offer advantages like efficient heat transfer, rapid reagent mixing, and the ability to perform multistep reactions in a single, uninterrupted sequence without isolating intermediates. acs.orgresearchgate.net

Improved Efficiency and Scalability: The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid was a significant advance over in-flask methods. acs.orgnih.gov This approach enables facile scale-up, which is highly beneficial for drug discovery. acs.org The combination of flow chemistry with other technologies like microwave irradiation or supported catalysts can further improve efficiency. acs.org

Integration of Artificial Intelligence and Machine Learning in Imidazopyridine Derivative Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis of vast datasets to predict molecular properties and guide the design of new compounds. springernature.comnih.gov

Predictive Modeling: AI/ML algorithms can be trained on existing data for imidazopyridine derivatives to build models that predict biological activity, toxicity, and pharmacokinetic properties (ADMET). mdpi.commednexus.org This allows for the in silico screening of virtual compounds, prioritizing the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new imidazopyridine derivatives with desired properties. These models learn the underlying rules of chemical structure and bioactivity from known data to propose novel molecules that are likely to be active against a specific target. nih.gov

High-Throughput Screening Analysis: ML can be used to analyze data from high-throughput screening assays, identifying patterns and structure-activity relationships (SAR) that may not be apparent to human researchers, thus accelerating the hit-to-lead optimization process. nih.gov

Exploration of Novel Biological Targets and Polypharmacology Concepts

While imidazopyridines are known to interact with established targets, future research will focus on identifying novel biological targets and exploring the concept of polypharmacology (designing single molecules to interact with multiple targets).

Novel Anticancer Targets: Recent studies have identified novel applications for imidazopyridine derivatives, such as antagonists of the PD-1/PD-L1 immune checkpoint axis, which is a highly effective target for cancer therapy. nih.gov Other research has shown that certain derivatives can induce cancer cell death through the mitochondrial apoptosis pathway. researchgate.net

Anti-Infective Targets: The imidazopyridine scaffold is a key component in the development of new agents against multi-drug resistant bacteria and tuberculosis. nih.govrsc.org Future work will aim to identify novel bacterial or viral enzymes that can be targeted by this class of compounds.

Polypharmacology: Given the scaffold's versatility, derivatives can be intentionally designed to modulate multiple targets relevant to a complex disease (e.g., hitting both an inflammatory and a cell proliferation target in cancer). This requires a deep understanding of the structural features that govern binding to different proteins.

| Target Class | Specific Example | Therapeutic Area |

| Immune Checkpoints | PD-1/PD-L1 nih.gov | Oncology |

| Kinases | DDR1 Kinase mednexus.org | Oncology, Fibrosis |

| Bacterial Enzymes | Peptide Deformylase nih.gov | Infectious Disease |

| Viral Proteins | NS5B RNA Polymerase | Infectious Disease |

| GPCRs | Angiotensin II Receptor mdpi.com | Cardiovascular |

Application in Chemical Biology as Probes and Research Tools

The unique photophysical properties and biological activity of imidazopyridine derivatives make them excellent candidates for use as chemical probes to study biological systems. nih.gov

Fluorescent Probes: Many imidazopyridine derivatives exhibit strong fluorescence, high quantum yields, and large Stokes shifts, making them ideal fluorophores. nih.govmdpi.com They can be designed as sensors for metal ions or as probes for imaging cellular components and processes using fluorescence and confocal microscopy. nih.govmdpi.com

Membrane Probes: The compact and stable scaffold of imidazo[1,5-a]pyridines, combined with their remarkable photophysical properties, makes them suitable for development as probes to study cell membrane dynamics, fluidity, and hydration. mdpi.com

Target Identification: Derivatives can be functionalized with reactive groups or tags to create affinity-based probes. These tools can be used to identify the specific protein targets of a bioactive compound within a cell, helping to elucidate its mechanism of action.

Strategies for Addressing Molecular Resistance Mechanisms

As with any therapeutic agent, the development of drug resistance is a major challenge. hilarispublisher.com Proactively developing strategies to overcome resistance is a critical area of future research for imidazopyridine derivatives.

Mechanism-Based Design: Understanding the molecular mechanisms of resistance is key. Resistance can arise from target protein mutations, increased drug efflux out of the cell, or activation of compensatory signaling pathways. hilarispublisher.com For example, in Mycobacterium tuberculosis, resistance can emerge through various strategies employed by the bacterium to evade the host immune response. news-medical.net

Scaffold Hopping and Hybrid Molecules: To evade resistance, medicinal chemists can engage in scaffold hopping to create structurally novel derivatives that are not recognized by resistance mechanisms. Another strategy is to create hybrid molecules that combine the imidazopyridine core with another pharmacophore known to be effective against a different target, creating a multi-pronged attack. rsc.org

Targeting Efflux Pumps: In cases where resistance is caused by efflux pumps that remove the drug from the cell, future derivatives could be co-developed with efflux pump inhibitors to restore their efficacy. hilarispublisher.com

Advanced Characterization Techniques for Molecular Interactions of Imidazopyridine Derivative 5

The comprehensive understanding of the molecular interactions between this compound and its biological targets is fundamental to elucidating its mechanism of action and advancing its development. A suite of advanced biophysical and computational techniques is employed to provide detailed insights into the binding kinetics, thermodynamics, and structural basis of these interactions. These methods are crucial for establishing structure-activity relationships (SARs) and guiding the rational design of more potent and selective therapeutic agents. nih.gov

Biophysical Techniques for Binding Analysis

A variety of biophysical methods are available to quantify the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target proteins. nih.govresearchgate.net These techniques are essential for validating direct binding and understanding the energetic forces driving complex formation.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. frontiersin.org This allows for the determination of key thermodynamic parameters, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS), in a single label-free experiment. frontiersin.orgresearchgate.net These parameters provide a complete thermodynamic profile of the interaction, offering insights into the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). frontiersin.org

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique used to monitor biomolecular interactions. mdpi.com It provides detailed kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. mdpi.com This method is particularly valuable for studying the dynamics of the binding process and for screening compound libraries against a target protein immobilized on a sensor chip. nih.govmdpi.com

Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF is a high-throughput method used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. nih.govmdpi.com The binding of this compound to its target protein typically results in a stabilized complex, leading to an increase in the protein's melting temperature (Tm), which can be monitored using a fluorescent dye. nih.gov

Fluorescence Polarization (FP): FP is a solution-based technique used to investigate molecular interactions in real-time. It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This method is well-suited for high-throughput screening and for determining binding affinities. nih.govresearchgate.net

Table 1: Biophysical Techniques for Characterizing Molecular Interactions of this compound

| Technique | Principle | Key Parameters Measured | Applications |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. frontiersin.org | KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). frontiersin.orgresearchgate.net | Detailed thermodynamic characterization of binding. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. mdpi.com | kon (association rate), koff (dissociation rate), KD. mdpi.com | Kinetic analysis, screening, and affinity determination. |

| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding via fluorescence as a function of temperature. nih.gov | Tm (melting temperature). | High-throughput screening for ligand binding. |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding. nih.gov | KD, Binding curves. | Homogeneous binding assays, high-throughput screening. |

Structural Biology Techniques

To visualize the precise binding mode of this compound at an atomic level, structural biology techniques are indispensable.

X-ray Crystallography: This technique can provide high-resolution, three-dimensional structures of the this compound-target complex. mdpi.com By analyzing the electron density map, researchers can identify the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. mdpi.com This detailed structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on the structure, dynamics, and binding interfaces. nih.govresearchgate.net Ligand-observed NMR experiments can be used for fragment screening and to identify which parts of this compound are involved in binding. Protein-observed NMR, such as Chemical Shift Perturbation (CSP) mapping, can identify the specific residues in the target protein that form the binding site. nih.gov

Computational and In Silico Methods

Computational approaches are integral to modern drug discovery and are used to predict and analyze the molecular interactions of imidazopyridine derivatives. nih.govdntb.gov.ua

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net Molecular docking studies for this compound can help identify plausible binding poses within the active site of its target, estimate the binding affinity, and elucidate key interactions with amino acid residues. mdpi.comresearchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the this compound-target complex over time. mdpi.com These simulations can assess the stability of the predicted binding pose from docking studies, characterize conformational changes in the protein and ligand upon binding, and provide a more detailed understanding of the energetic contributions to the binding free energy. mdpi.comresearchgate.netresearchgate.net

Quantum Mechanics (QM) and Density Functional Theory (DFT): QM methods like DFT are used to study the electronic structure of molecules. researchgate.netnih.gov These calculations can provide accurate information on the geometry, electrostatic potential, and reactivity of this compound, which helps in understanding its intrinsic properties and how it interacts with its biological target at a subatomic level. acs.orgresearchgate.netnih.gov

Table 2: Structural and Computational Techniques for Interaction Analysis

| Technique | Principle | Information Gained | Applications |

| X-ray Crystallography | Diffraction of X-rays by a crystalline sample. | High-resolution 3D structure of the protein-ligand complex. mdpi.com | Precise binding mode determination, structure-based design. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Binding site mapping, ligand conformation, dynamics in solution. nih.gov | Fragment screening, validation of binding site. |

| Molecular Docking | Predicts the binding conformation of a ligand to a target protein. nih.govresearchgate.net | Binding pose, scoring functions to estimate affinity, key interactions. researchgate.netacs.org | Virtual screening, lead optimization. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. mdpi.com | Stability of complex, conformational changes, free energy of binding. researchgate.net | Refinement of docking poses, understanding dynamic interactions. |

| Density Functional Theory (DFT) | Quantum mechanical modeling method to investigate electronic structure. researchgate.netnih.gov | Electron distribution, electrostatic potential, reactivity descriptors. acs.org | Understanding ligand electronic properties and reactivity. |

By integrating the findings from these diverse and powerful techniques, a comprehensive and multi-faceted understanding of the molecular interactions of this compound can be achieved, paving the way for its future development and optimization.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare imidazopyridine derivatives, and how do reaction conditions influence structural diversity?